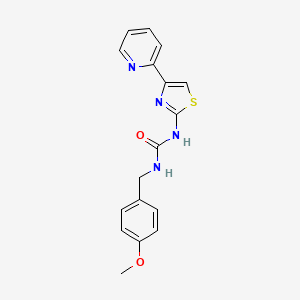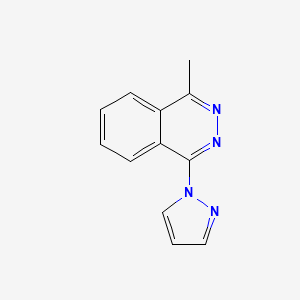![molecular formula C20H23NO4 B2661078 3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID CAS No. 405923-73-1](/img/structure/B2661078.png)
3-{2-[4-(2-PHENYLPROPAN-2-YL)PHENOXY]ACETAMIDO}PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid is an organic compound with the molecular formula C18H21NO4 It is a derivative of propanoic acid and features a phenylpropan-2-yl group attached to a phenoxyacetamido moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Phenoxyacetamido Intermediate: This step involves the reaction of 4-(2-phenylpropan-2-yl)phenol with chloroacetyl chloride in the presence of a base such as triethylamine to form 4-(2-phenylpropan-2-yl)phenoxyacetyl chloride.
Amidation Reaction: The phenoxyacetyl chloride is then reacted with 3-aminopropanoic acid in the presence of a base like sodium hydroxide to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
化学反应分析
Types of Reactions
3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid can undergo various chemical reactions, including:
Oxidation: The phenylpropan-2-yl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
科学研究应用
3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, pain, or metabolic processes.
相似化合物的比较
Similar Compounds
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]acetic acid: Similar structure but with different substituents on the phenoxy group.
3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid: Another derivative with different functional groups.
Uniqueness
3-{2-[4-(2-Phenylpropan-2-yl)phenoxy]acetamido}propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
3-[[2-[4-(2-phenylpropan-2-yl)phenoxy]acetyl]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,15-6-4-3-5-7-15)16-8-10-17(11-9-16)25-14-18(22)21-13-12-19(23)24/h3-11H,12-14H2,1-2H3,(H,21,22)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGABCTUUVNWFPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OCC(=O)NCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[3-(Trifluoromethyl)phenoxy]benzenecarbonitrile](/img/structure/B2660996.png)
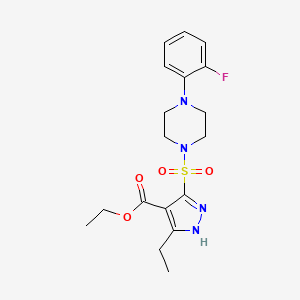
![1-{1-[1-(2-Methoxyphenyl)cyclopropanecarbonyl]azetidin-3-yl}pyrrolidine](/img/structure/B2661001.png)
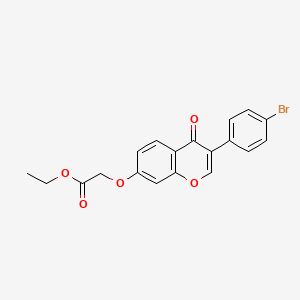
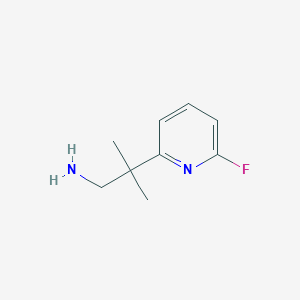
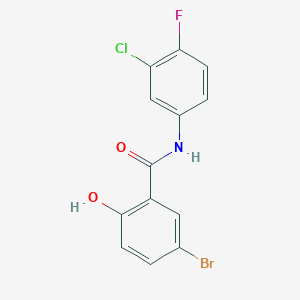
![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2661006.png)
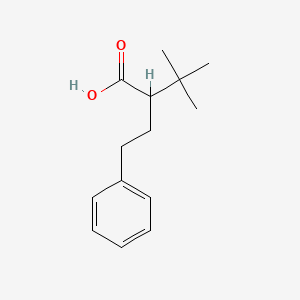
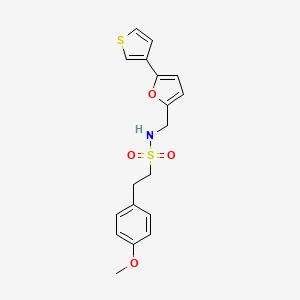
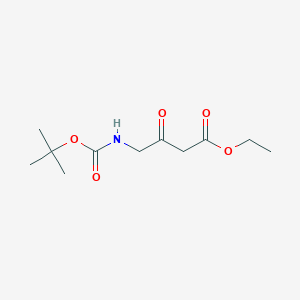

![N-(4-chlorophenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2661014.png)
